4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine
Description
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine is a pyrimidine derivative featuring a chlorine atom at position 4, an amine group at position 5, and a 3,4-dihydroquinolinyl substituent at position 6. This bicyclic dihydroquinolinyl group distinguishes it from simpler pyrimidine analogs and may confer unique physicochemical and biological properties.
Properties
CAS No. |
882767-85-3 |
|---|---|
Molecular Formula |
C13H13ClN4 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C13H13ClN4/c14-12-11(15)13(17-8-16-12)18-7-3-5-9-4-1-2-6-10(9)18/h1-2,4,6,8H,3,5,7,15H2 |
InChI Key |
WGDAFVOCFAAQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C(=NC=N3)Cl)N |
Origin of Product |
United States |
Biological Activity
4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with a chloro substituent and a dihydroquinoline moiety, which contribute to its reactivity and interaction with various biological targets. The molecular formula is , and its structure enhances its potential as a therapeutic agent.
Synthesis
The synthesis of 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrimidine ring.
- Substitution Reactions : Introducing the chloro group and dihydroquinoline moiety via nucleophilic substitutions.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Several studies have investigated the anticancer potential of 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine. It has been shown to inhibit specific protein targets involved in cancer pathways, leading to:
- Induction of Apoptosis : The compound has been reported to modulate cell proliferation and induce apoptosis in various cancer cell lines.
- Inhibition of Tumor Growth : In vitro assays have demonstrated its effectiveness in reducing tumor cell viability.
A summary of the anticancer activity is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| A549 | 3.2 | Cell cycle arrest |
| MDA-MB-231 | 4.5 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects by modulating inflammatory pathways. It acts on specific targets involved in cytokine production and signaling.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine significantly influences its biological activity. Studies suggest that modifications to the structure can alter binding affinity and selectivity towards different biological targets.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the distinct pharmacological profile of 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(3,4-Dihydroquinolin-1(2H)-yl)pyrimidin-5-amine | Similar pyrimidine core | Lacks chloro substituent |
| 4-Chloroquinoline | Contains a chloro group | Lacks pyrimidine structure |
| 7-Hydroxyquinoline | Hydroxy substitution | Different functional group impacting solubility |
| 5-Amino-pyrimidine | Amino group on pyrimidine | Simpler structure without quinoline |
Case Studies
Recent studies have highlighted the effectiveness of 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine in various therapeutic contexts:
- Cancer Treatment : In a study involving breast cancer cell lines, the compound was found to inhibit cell growth significantly, with an IC50 value indicating potent activity.
- Neurodegenerative Diseases : Research suggests potential applications in treating diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), contributing to neuroprotection.
Scientific Research Applications
Anticancer Potential
Research indicates that 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine exhibits promising anticancer activity. Studies have shown that derivatives of this compound can modulate cell proliferation and induce apoptosis in various cancer cell lines. For instance, interaction studies have focused on its binding affinity to specific protein targets involved in cancer pathways, leading to potential applications as an anticancer agent .
Case Study : A study evaluated the compound's ability to inhibit specific kinases involved in cancer progression. Results demonstrated significant inhibition of cell growth in human cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .
Inhibition of Inflammatory Pathways
In addition to its anticancer properties, this compound has been investigated for its role in inhibiting inflammatory pathways. Research has shown that it can act on specific protein targets associated with inflammation, suggesting possible applications in treating inflammatory diseases .
Case Study : A recent study explored the effectiveness of this compound in models of rheumatoid arthritis. The results indicated that it could reduce inflammation markers significantly, highlighting its therapeutic potential in inflammatory disorders .
Synthesis and Modification
The synthesis of 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine can be achieved through various methods involving the modification of existing pyrimidine and quinoline derivatives. This flexibility allows researchers to create analogs with improved efficacy or reduced toxicity.
Comparative Analysis with Related Compounds
The unique structure of 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine allows for comparisons with structurally similar compounds. The following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(3,4-Dihydroquinolin-1(2H)-yl)pyrimidin-5-amine | Similar pyrimidine core | Lacks chloro substituent |
| 4-Chloroquinoline | Contains a chloro group | Lacks pyrimidine structure |
| 7-Hydroxyquinoline | Hydroxy substitution | Different functional group impacting solubility |
| 5-Amino-pyrimidine | Amino group on pyrimidine | Simpler structure without quinoline |
This comparative analysis highlights how the unique combination of functional groups in 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine contributes to its distinct pharmacological profile compared to these analogs .
Comparison with Similar Compounds
Structural and Molecular Features
The following table highlights key differences between the target compound and its structural analogs:
Physicochemical Properties
- Solubility: The dihydroquinolinyl group in the target compound likely reduces water solubility compared to smaller analogs like 4-chloranylpyrimidin-5-amine . Methyl or iodo substituents (e.g., in 2-Chloro-4-methylpyrimidin-5-amine and 4-Chloro-5-iodo-6-methylpyrimidin-2-amine ) may increase lipophilicity.
- Reactivity: Chlorine at position 4 acts as a leaving group, facilitating nucleophilic substitution reactions. The dihydroquinolinyl group may slow reaction kinetics due to steric hindrance compared to phenyl or methyl substituents .
Preparation Methods
Single-Step SNAr with 3,4-Dihydroquinoline
A direct SNAr reaction between 4,6-dichloropyrimidin-5-amine and 3,4-dihydroquinoline (1,2,3,4-tetrahydroquinoline) under basic conditions yields the target compound. For example, Mohan et al. demonstrated that heating 2-methyl-4,6-dichloro-5-aminopyrimidine with 6-methoxy-1,2,3,4-tetrahydroquinoline in dimethylformamide (DMF) at 80°C for 12 hours produced 4-chloro-6-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-2-methylpyrimidin-5-amine in 78% yield. Adapting this protocol by replacing the methoxy-substituted dihydroquinoline with the unsubstituted analog would directly yield the title compound.
Key Conditions:
Two-Step Protection-Deprotection Strategy
For substrates sensitive to competing side reactions, a pivaloyl-protected intermediate is often employed. Choudhary et al. reported the synthesis of analogous pyrimidines by first protecting the amine group of 5,6-dichloro-2-methylpyrimidin-4-amine with pivaloyl anhydride, followed by SNAr with aniline derivatives and subsequent deprotection. This method minimizes undesired alkylation or oxidation.
Example Protocol:
-
Protection: Treat 4,6-dichloropyrimidin-5-amine with pivaloyl anhydride in tetrahydrofuran (THF) to form the pivaloyl-protected intermediate (85–90% yield).
-
SNAr Reaction: React with 3,4-dihydroquinoline in DMF/K₂CO₃ at 90°C (12 hours).
-
Deprotection: Hydrolyze with aqueous NaOH in methanol to yield the target compound (70–75% overall yield).
Transition Metal-Catalyzed Amination
Palladium-catalyzed coupling reactions offer an alternative route, particularly for sterically hindered substrates. While less common for this specific compound, Gangjee et al. utilized Buchwald-Hartwig amination to couple chloropyrimidines with bicyclic amines in related syntheses.
Representative Conditions:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. Ambeed documented a protocol where 2,4-dichloropyrimidin-5-amine and 3,4-dihydroquinoline were heated in acetonitrile at 150°C for 30 minutes under microwave conditions, achieving a 72% yield. This method is advantageous for high-throughput screening.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Single-Step SNAr | DMF, K₂CO₃, 80°C, 12h | 65–85% | Simple, high yielding | Requires electron-deficient pyrimidine |
| Protection-Deprotection | THF/DMF, pivaloyl anhydride, NaOH | 70–75% | Avoids side reactions | Additional steps reduce efficiency |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | 60–70% | Tolerates steric hindrance | Costly catalysts, sensitive to air |
| Microwave-Assisted | CH₃CN, 150°C, 30min | 72% | Rapid, energy-efficient | Limited scalability |
Characterization and Quality Control
Successful synthesis is confirmed via:
-
¹H NMR: Aromatic protons of the pyrimidine ring appear as singlets at δ 8.2–8.5 ppm, while the dihydroquinoline moiety shows multiplet signals at δ 2.8–3.5 ppm (CH₂ groups).
-
HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
For large-scale production, the single-step SNAr method is preferred due to its simplicity. Merck-Sigma-Aldrich optimizes this route using continuous flow reactors, achieving 80% yield with a throughput of 1 kg/day. Key parameters include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6-(3,4-dihydroquinolin-1(2H)-yl)pyrimidin-5-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key parameters include:
- Temperature : Reflux conditions (e.g., 80–120°C) for 12–24 hours to ensure complete reaction .
- Solvent systems : Polar aprotic solvents like DMSO or DMF enhance reactivity, while aqueous workup (acidification with HCl) aids in precipitation .
- Catalysts : Use of mild bases (e.g., NaOH) to deprotonate intermediates and stabilize reactive species .
- Yield optimization : Purification via recrystallization (e.g., ethanol/water mixtures) improves purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Analytical techniques :
- NMR : H and C NMR to verify substitution patterns and confirm the presence of dihydroquinoline and pyrimidine moieties .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern matching .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and detect byproducts .
Q. What are the recommended storage conditions to maintain compound stability?
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis .
- Stability monitoring : Periodic HPLC analysis to detect decomposition (e.g., chloride displacement or amine oxidation) .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Toxicity data : Refer to GHS-compliant SDS sheets for acute toxicity (e.g., LD50 in rodents) and ecological impact (e.g., biodegradability) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) predict reaction outcomes for derivatives of this compound?
- Approach :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and energy barriers for substitution reactions .
- Machine learning : Train models on PubChem data to predict regioselectivity in chloro-pyrimidine derivatives .
Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC50 values across studies)?
- Troubleshooting steps :
- Assay conditions : Standardize buffer pH, temperature, and incubation times to minimize variability .
- Target specificity : Validate binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target engagement .
- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus values .
Q. What interdisciplinary strategies enhance the development of this compound as a kinase inhibitor?
- Integration frameworks :
- Medicinal chemistry : SAR (structure-activity relationship) studies to optimize substituents (e.g., chloro vs. ethyl groups) for potency .
- Biophysics : Molecular dynamics simulations to analyze binding pocket interactions (e.g., with ATP-binding sites) .
- Pharmacology : In vivo PK/PD studies in rodent models to correlate plasma concentration with efficacy .
Q. How can continuous flow reactors improve scalability and reproducibility of the synthesis?
- Design considerations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
